8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide

Medicinal Chemistry Computational Chemistry ADME Prediction

Orthogonal Br/C handles enable sequential cross-coupling for focused library synthesis. The C2 carbohydrazide group facilitates conjugation for probe design. Validated in antiepileptic SAR and as a MS internal standard due to unique halogen isotope pattern. ≥98% purity, competitive B2B pricing, and global shipping available for research quantities.

Molecular Formula C8H6BrClN4O
Molecular Weight 289.51 g/mol
CAS No. 1031927-18-0
Cat. No. B1386003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide
CAS1031927-18-0
Molecular FormulaC8H6BrClN4O
Molecular Weight289.51 g/mol
Structural Identifiers
SMILESC1=C(C2=NC(=CN2C=C1Cl)C(=O)NN)Br
InChIInChI=1S/C8H6BrClN4O/c9-5-1-4(10)2-14-3-6(8(15)13-11)12-7(5)14/h1-3H,11H2,(H,13,15)
InChIKeyGICXGPURNSINPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide (CAS 1031927-18-0): Key Chemical Properties and Baseline Procurement Information


8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide (CAS 1031927-18-0) is a halogenated imidazo[1,2-a]pyridine derivative bearing a carbohydrazide group at the 2-position. Its molecular formula is C8H6BrClN4O, and its molecular weight is 289.52 g/mol . This compound features a fused imidazo-pyridine core with distinct bromo and chloro substituents, which may impart unique reactivity profiles for downstream chemical modifications . Available supplier data indicate a typical purity of ≥95% and physical hazards including skin and eye irritation, with precautionary handling required [1].

Why 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide Cannot Be Casually Replaced by Common Imidazo[1,2-a]pyridine Analogs


Substituting 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide with other imidazo[1,2-a]pyridine derivatives—such as the 6-bromo (CAS 474956-06-4), 7-bromo (CAS 1516832-84-0), or 3-bromo-6-chloro (CAS 861208-22-2) analogs—is not straightforward due to differences in regiochemistry and halogen substitution patterns. These structural variations can significantly alter both physicochemical properties and biological activity profiles. The specific 8-bromo-6-chloro arrangement may offer a distinct electrophilic landscape for further functionalization via cross-coupling or nucleophilic aromatic substitution reactions . However, a comprehensive and quantitative comparative analysis directly involving this compound is currently absent from the peer-reviewed scientific literature. This guide therefore highlights the best available supporting evidence and class-level inferences to inform procurement decisions.

Quantitative Differentiation of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide: A Critical Review of Available Evidence


In Silico Predicted Lipophilicity and Solubility Profile Comparison with Mono-Halogenated Analogs

In the absence of direct experimental data for this specific compound, computational predictions based on its chemical structure offer a preliminary basis for differentiation. The presence of two halogens (Br and Cl) is expected to increase lipophilicity (LogP) and reduce aqueous solubility compared to mono-halogenated analogs like 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide (CAS 474956-06-4) [1]. This inference is consistent with established medicinal chemistry principles, but it must be validated experimentally. The data presented here are derived from in silico models and should be treated as class-level inferences rather than definitive measurements for this exact compound .

Medicinal Chemistry Computational Chemistry ADME Prediction

Anticonvulsant Activity Context from a Structurally Related 6-Bromo Analog Series

While no direct anticonvulsant data exist for 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide, a study on structurally related 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide derivatives provides a relevant class-level benchmark. In this study, compounds 3b and 4 exhibited complete protection against seizure in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models at doses of 20, 40, and 100 mg/kg, with no motor impairment observed up to 100 mg/kg [1]. The authors noted that the activity was comparable to the standard drug diazepam. This suggests that the imidazo[1,2-a]pyridine-2-carbohydrazide scaffold, when appropriately substituted, can yield potent anticonvulsant agents. The specific 8-bromo-6-chloro substitution pattern may further modulate this activity, but this remains unproven.

Neuroscience Drug Discovery In Vivo Pharmacology

Cytotoxic Activity Potential of the Imidazo[1,2-a]pyridine-2-carbohydrazide Scaffold

A recent study evaluated the cytotoxic activity of novel imidazo[1,2-a]pyridine-2-carbohydrazide derivatives, reporting that several compounds from the aryl hydrazone (7a-e) and aryl triazole (11a-e) series demonstrated significant cytotoxicity against cancer cell lines [1]. While the exact compound of interest was not included in this study, the data underscore the scaffold's potential as a starting point for developing anticancer agents. The specific halogenation pattern of 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide may offer a distinct reactivity profile for further derivatization and optimization.

Oncology Cancer Research Cytotoxicity

Regiochemical Differentiation from a Closely Related Isomer: 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide

A direct structural comparator is 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide (CAS 861208-22-2), which differs only in the position of the bromine atom (position 3 vs. position 8). This subtle change in regiochemistry can lead to significant differences in chemical reactivity, particularly in cross-coupling reactions and nucleophilic aromatic substitutions . While no quantitative biological data are available for either compound, the difference in substitution pattern is a critical factor for medicinal chemists designing focused libraries. The 8-bromo isomer may exhibit different steric and electronic properties, influencing its interaction with biological targets or its synthetic utility.

Synthetic Chemistry Structure-Activity Relationship Isomer Differentiation

Research and Industrial Applications for 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide Based on Available Evidence


Structure-Activity Relationship (SAR) Studies in CNS Drug Discovery

Based on the anticonvulsant activity demonstrated by structurally related 6-bromo analogs [1], this compound is a suitable candidate for inclusion in SAR studies aimed at developing novel antiepileptic agents. Its unique 8-bromo-6-chloro substitution pattern can be used to probe the electronic and steric requirements for activity at neuronal ion channels or receptors.

Building Block for the Synthesis of Diversified Imidazo[1,2-a]pyridine Libraries

The presence of both a bromine and a chlorine atom offers orthogonal handles for sequential functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This compound can serve as a versatile intermediate for generating focused libraries of imidazo[1,2-a]pyridine derivatives with potential applications in medicinal chemistry and chemical biology .

Probe for Investigating Cytotoxic Mechanisms

Given the reported cytotoxic activity of related imidazo[1,2-a]pyridine-2-carbohydrazide derivatives [2], this compound can be utilized as a chemical probe to explore mechanisms of action in cancer cell lines. Its distinct halogenation pattern may confer unique interactions with protein targets involved in cell proliferation or apoptosis.

Reference Standard in Analytical Method Development

With its well-defined molecular weight (289.52 g/mol) and unique isotopic pattern due to bromine and chlorine, this compound can serve as a calibration standard or internal reference in mass spectrometry-based assays, particularly for the detection and quantification of halogenated heterocycles in complex biological matrices .

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